2',4',6'-Trihydroxyacetofenona

Descripción general

Descripción

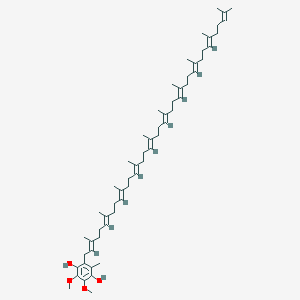

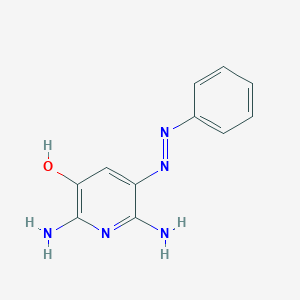

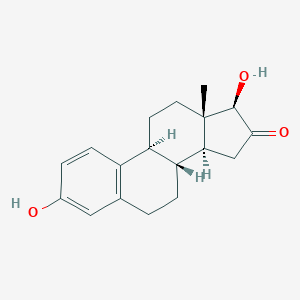

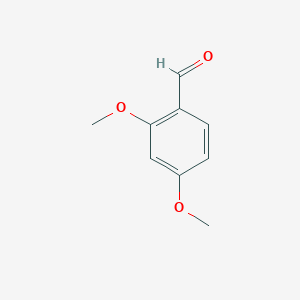

La floracetofenona, también conocida como 2,4,6-trihidroxiacetofenona, es un compuesto fenólico derivado de la acetofenona. Se caracteriza por la presencia de tres grupos hidroxilo unidos al anillo de benceno en las posiciones 2, 4 y 6. Este compuesto es conocido por sus diversas actividades biológicas, incluidas las propiedades reductoras del colesterol y su papel en la mejora de la secreción biliar .

Aplicaciones Científicas De Investigación

La floracetofenona tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

La floracetofenona ejerce sus efectos principalmente a través de la activación de la 7α-hidroxilasa del colesterol (CYP7A1), una enzima involucrada en el metabolismo del colesterol. Al mejorar la actividad de esta enzima, la floracetofenona promueve la conversión del colesterol en ácidos biliares, lo que reduce los niveles de colesterol en el cuerpo. Además, estimula la secreción biliar a través de la vía de la proteína de resistencia a múltiples fármacos-2 (Mrp2) .

Análisis Bioquímico

Biochemical Properties

2’,4’,6’-Trihydroxyacetophenone plays a significant role in biochemical reactions, particularly in the context of cholesterol metabolism. It has been shown to enhance the activity of cholesterol 7α-hydroxylase (CYP7A1), an enzyme crucial for the conversion of cholesterol to bile acids . This interaction leads to an increase in bile acid-independent bile flow, which is essential for cholesterol homeostasis. Additionally, 2’,4’,6’-Trihydroxyacetophenone stimulates bile secretion through the multidrug resistance protein-2 (Mrp2), further contributing to its cholesterol-lowering effects .

Cellular Effects

The effects of 2’,4’,6’-Trihydroxyacetophenone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in HepG2 cells, 2’,4’,6’-Trihydroxyacetophenone induces the expression of cholesterol 7α-hydroxylase (CYP7A1), leading to increased cholesterol catabolism . This compound also affects bile acid metabolism, enhancing bile acid-independent bile flow in isolated perfused rat liver .

Molecular Mechanism

At the molecular level, 2’,4’,6’-Trihydroxyacetophenone exerts its effects through several mechanisms. It binds to and activates cholesterol 7α-hydroxylase (CYP7A1), increasing its enzymatic activity and mRNA levels . This activation leads to the conversion of cholesterol to bile acids, facilitating cholesterol excretion. Additionally, 2’,4’,6’-Trihydroxyacetophenone stimulates bile secretion via the multidrug resistance protein-2 (Mrp2), enhancing bile flow and reducing cholesterol levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,4’,6’-Trihydroxyacetophenone change over time. The compound is stable under recommended storage conditions and retains its activity when stored below 30°C . Long-term studies in vitro and in vivo have shown that 2’,4’,6’-Trihydroxyacetophenone maintains its cholesterol-lowering effects over extended periods. Its stability and efficacy may be influenced by factors such as temperature and storage conditions .

Dosage Effects in Animal Models

The effects of 2’,4’,6’-Trihydroxyacetophenone vary with different dosages in animal models. In rats, intraduodenal injection of 125 or 250 μmol/kg of 2’,4’,6’-Trihydroxyacetophenone shows significant choleretic activity, requiring the presence of multidrug resistance protein-2 (Mrp2) . At higher doses, the compound partially prevents estrogen-induced cholestasis, demonstrating its potential therapeutic effects

Metabolic Pathways

2’,4’,6’-Trihydroxyacetophenone is involved in several metabolic pathways, particularly those related to cholesterol metabolism. It enhances the activity of cholesterol 7α-hydroxylase (CYP7A1), leading to increased conversion of cholesterol to bile acids . This process is crucial for maintaining cholesterol homeostasis and preventing hypercholesterolemia. Additionally, 2’,4’,6’-Trihydroxyacetophenone interacts with multidrug resistance protein-2 (Mrp2), stimulating bile secretion and further contributing to its cholesterol-lowering effects .

Transport and Distribution

Within cells and tissues, 2’,4’,6’-Trihydroxyacetophenone is transported and distributed through interactions with specific transporters and binding proteins. The compound’s interaction with multidrug resistance protein-2 (Mrp2) facilitates its transport and accumulation in bile ducts, enhancing bile flow and cholesterol excretion . This distribution is essential for its therapeutic effects on cholesterol metabolism.

Subcellular Localization

The subcellular localization of 2’,4’,6’-Trihydroxyacetophenone plays a crucial role in its activity and function. The compound is primarily localized in the liver, where it interacts with cholesterol 7α-hydroxylase (CYP7A1) and multidrug resistance protein-2 (Mrp2) . These interactions facilitate its role in cholesterol metabolism and bile secretion. Additionally, the presence of targeting signals or post-translational modifications may direct 2’,4’,6’-Trihydroxyacetophenone to specific compartments or organelles within the cell, enhancing its efficacy.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La floracetofenona se puede sintetizar a través de varios métodos. Un método común implica la reacción de Hoesch, donde el floroglucinol reacciona con acetonitrilo en presencia de cloruro de zinc e hidrógeno cloruro. La mezcla de reacción se enfría y se deja reposar, lo que da como resultado la formación de floracetofenona .

Métodos de producción industrial: En entornos industriales, la floracetofenona a menudo se produce por la acción del cloruro de acetilo sobre el floroglucinol en presencia de cloruro de aluminio. Este método es eficiente y produce un producto de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La floracetofenona experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Oxidación: La floracetofenona se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.

Reducción: La reducción se puede lograr utilizando borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican halogenación o nitración utilizando reactivos como bromo o ácido nítrico.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes correspondientes .

Comparación Con Compuestos Similares

La floracetofenona es única debido a su patrón de hidroxilación específico en el anillo de benceno. Los compuestos similares incluyen:

Acetofenona: Carece de los grupos hidroxilo y, por lo tanto, tiene diferentes propiedades químicas.

Floroglucinol: Contiene tres grupos hidroxilo pero carece del grupo acetilo.

Hidroxiacetofenonas: Compuestos como la 4-hidroxiacetofenona y la 2-hidroxiacetofenona tienen grupos hidroxilo en diferentes posiciones, lo que lleva a variaciones en su comportamiento químico y actividades biológicas

La floracetofenona destaca por su combinación de grupos hidroxilo y acetilo, que le confieren propiedades y aplicaciones únicas.

Propiedades

IUPAC Name |

1-(2,4,6-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-3,10-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEYFDVVXLMULC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060061 | |

| Record name | Ethanone, 1-(2,4,6-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2',4',6'-Trihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-66-0 | |

| Record name | 2′,4′,6′-Trihydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phloroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHLOROACETOPHENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,4,6-trihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2,4,6-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4',6'-trihydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHLOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L7XD8830T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',4',6'-Trihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219 °C | |

| Record name | 2',4',6'-Trihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Phloracetophenone, also known as 1-(2,4,6-trihydroxyphenyl)ethanone, has the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol.

ANone: Phloracetophenone exhibits characteristic peaks in various spectroscopic analyses:

A: Phloracetophenone is a potent choleretic agent, meaning it stimulates bile secretion by the liver. [, ] This property has made it a subject of interest for potential therapeutic applications related to liver function and bile flow. [, , ]

A: While the exact mechanism is not fully elucidated, research suggests that phloracetophenone stimulates bile acid-independent bile flow (BAIF), likely through interaction with the multidrug resistance protein-2 (Mrp2) transporter located on the canalicular membrane of hepatocytes. [] It appears to compete with Mrp2 substrates, such as sulfobromophthalein (BSP) and disulfobromophthalein (DBSP), suggesting a potential interaction with this transporter. []

A: Beyond its choleretic properties, phloracetophenone has shown cholesterol-lowering effects in hypercholesterolemic hamsters. [] Further research is needed to fully understand the mechanisms and potential therapeutic implications of this finding.

ANone: Phloracetophenone can be synthesized through various methods, with a common approach involving the Friedel-Crafts acylation of phloroglucinol with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

A: Phloracetophenone serves as a valuable building block in organic synthesis, particularly in the construction of flavonoids and other polyphenolic compounds. [, , , , , , , ] Its three hydroxyl groups offer opportunities for selective functionalization and derivatization, making it a versatile starting material for various chemical transformations.

A: Yes, a bacterial multicomponent acyltransferase from Pseudomonas protegens (PpATase) has been identified that catalyzes Friedel–Crafts C-acylation reactions using phloracetophenone as a substrate. [] This enzyme exhibits high conversion rates in aqueous solutions, offering a potential biocatalytic route for phloracetophenone modification.

A: Studies using phloracetophenone analogues with varying numbers of hydroxyl groups revealed that the number and position of hydroxyl groups significantly influence choleretic activity. [, ] For instance, 2,4,6-trihydroxyacetophenone (THA, phloracetophenone) exhibited more potent choleretic activity compared to 2,6-dihydroxyacetophenone (DHA) and 4-monohydroxyacetophenone (MHA). [] This suggests a crucial role of the trihydroxy pattern in its interaction with biological targets involved in bile secretion.

A: While phloracetophenone demonstrates potential therapeutic benefits, research on its toxicological profile is limited. Studies evaluating the acute and subacute toxicity in experimental animals would be crucial to determine its safety for potential therapeutic applications. []

ANone: Various analytical techniques can be utilized to detect and quantify phloracetophenone in different matrices:

- High-performance liquid chromatography (HPLC): HPLC, particularly when coupled with UV detection or mass spectrometry (MS), provides a sensitive and selective method for separating and quantifying phloracetophenone in complex mixtures. []

- Gas chromatography-mass spectrometry (GC-MS): GC-MS is another valuable technique for analyzing volatile compounds like phloracetophenone. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B23927.png)